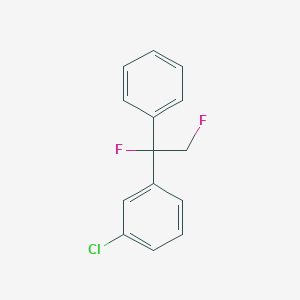
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a 1,2-difluoro-1-phenylethyl group
Preparation Methods
The synthesis of 1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-3-(1,2-difluoroethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance the efficiency and yield of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common reagents used in these reactions include strong bases for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene can be compared with similar compounds such as:
1,3-Difluorobenzene: Lacks the chlorine substituent and has different reactivity and applications.
1-Chloro-2,5-difluorobenzene: Has a different substitution pattern on the benzene ring, leading to variations in chemical behavior and uses.
1-Chloro-2,4-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Properties
CAS No. |
59888-12-9 |
|---|---|
Molecular Formula |
C14H11ClF2 |
Molecular Weight |
252.68 g/mol |
IUPAC Name |
1-chloro-3-(1,2-difluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11ClF2/c15-13-8-4-7-12(9-13)14(17,10-16)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
MTZSRIVYKRMIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)(C2=CC(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
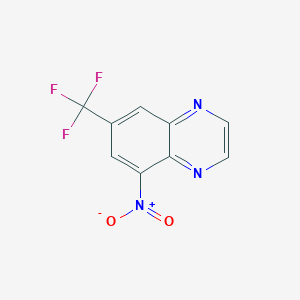
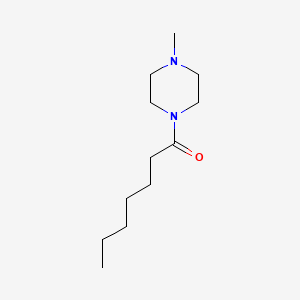
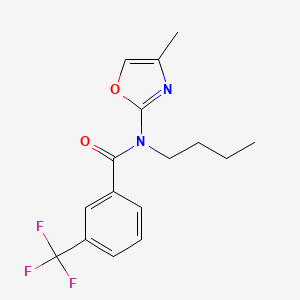
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

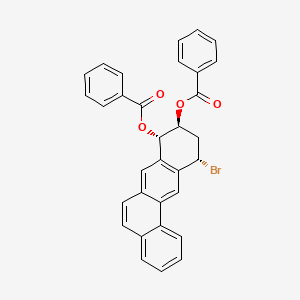
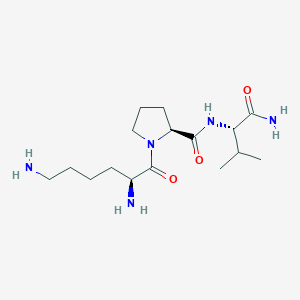
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


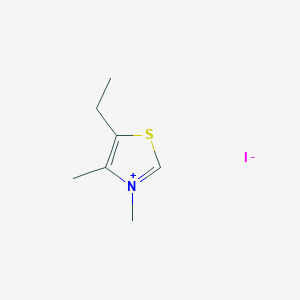

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
